3-Penten-1-yne

Description

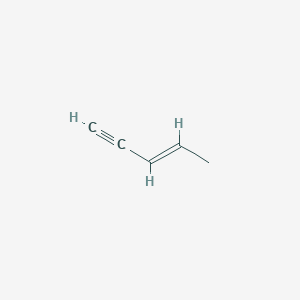

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pent-3-en-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJOPMVSQIBJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870891 | |

| Record name | Pent-3-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2206-23-7 | |

| Record name | Pent-3-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Penten-1-yne: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Penten-1-yne is an organic compound with the molecular formula C₅H₆.[1][2] As an enyne, it possesses both a carbon-carbon double bond and a carbon-carbon triple bond, making it a versatile building block in organic synthesis.[2][3] This guide provides a comprehensive overview of the fundamental properties, structure, and key experimental protocols related to this compound, tailored for professionals in research and drug development. The molecule exists as two geometric isomers, (E)-3-penten-1-yne and (Z)-3-penten-1-yne, which exhibit distinct physical properties and reactivity.[4][5]

Molecular Structure and Properties

The structure of this compound consists of a five-carbon chain containing a double bond at the third carbon and a terminal triple bond at the first carbon.[6] The hybridization of the carbon atoms varies along the chain: C1 and C2 of the alkyne group are sp-hybridized, while C3 and C4 of the alkene group are sp²-hybridized, and the methyl carbon (C5) is sp³-hybridized. This combination of functionalities imparts a unique reactivity to the molecule.

Stereoisomerism

This compound exists as two stereoisomers, the (E) or trans isomer and the (Z) or cis isomer, arising from the geometry of the double bond.[4][5]

-

(E)-3-Penten-1-yne (trans): The methyl group and the acetylenic proton are on opposite sides of the double bond.[4]

-

(Z)-3-Penten-1-yne (cis): The methyl group and the acetylenic proton are on the same side of the double bond.[5]

The specific isomer used can be critical in stereoselective synthesis, where precise control over the three-dimensional arrangement of atoms is required.[3]

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound and its isomers.

Table 1: General and Isomer-Specific Properties of this compound

| Property | Value | Isomer | CAS Number | Reference |

| Molecular Formula | C₅H₆ | Mixture | 2206-23-7 | [1] |

| Molecular Weight | 66.10 g/mol | All | [2] | |

| IUPAC Name | pent-3-en-1-yne | Mixture | 2206-23-7 | [7] |

| IUPAC Name | (E)-pent-3-en-1-yne | (E)-isomer | 2004-69-5 | [2] |

| IUPAC Name | (Z)-pent-3-en-1-yne | (Z)-isomer | 1574-40-9 | [5] |

| Density | 0.7293 g/cm³ | Mixture | 2206-23-7 | [8] |

| Density | 0.747 g/cm³ | (E)-isomer | 2004-69-5 | [9] |

| Boiling Point | 46-48 °C | Mixture | 2206-23-7 | [8] |

| Boiling Point | 36 °C | (E)-isomer | 2004-69-5 | [9] |

| Boiling Point | 44 °C | (Z)-isomer | 1574-40-9 | [10] |

| Melting Point | -113 °C (estimate) | (E)-isomer | 2004-69-5 | [9] |

| Flash Point | -41 °C | (E)-isomer | 2004-69-5 | [9] |

| Refractive Index | 1.4255 (estimate) | (E)-isomer | 2004-69-5 | [9] |

| XLogP3 | 1.6 | All | [9] | |

| Exact Mass | 66.0469501914 | All | [9] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Isomer | Key Features | Reference |

| ¹H NMR (CDCl₃) | (Z)-isomer | δ 5.5-6.0 (m, 2H, vinylic protons), δ 3.1 (s, 1H, acetylenic proton), δ 1.7 (d, 3H, methyl protons) | [3] |

| Mass Spectrometry (GC-MS) | (Z)-isomer | m/z top peak: 66; 2nd highest: 39; 3rd highest: 65 | [5] |

| IR Spectrum | (E)-isomer | Available in NIST/EPA Gas-Phase Infrared Database | [11] |

Experimental Protocols

Stereoselective Synthesis of (Z)-3-Penten-1-yne

A common method for the stereoselective synthesis of (Z)-3-penten-1-yne is the partial hydrogenation of 1,3-pentadiyne using a Lindlar catalyst.[3] This "poisoned" palladium catalyst selectively reduces one of the triple bonds to a (Z)-double bond.[3]

Materials and Reagents: [3]

-

1,3-Pentadiyne (≥98%)

-

Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (Reagent Grade)

-

Anhydrous Hexane

-

Hydrogen Gas (High Purity)

-

Celite®

-

Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment: [3]

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Septa

-

Syringes and needles

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure: [3]

-

Catalyst Suspension: Add Lindlar's catalyst (100 mg) to a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa.

-

Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous hexane (20 mL) via syringe. Subsequently, add quinoline (0.1 mL) as a co-poison to enhance selectivity.

-

Addition of Starting Material: Add 1,3-pentadiyne (1.0 g, 15.1 mmol) to the stirred suspension.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon. Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops after the consumption of one equivalent of hydrogen.

-

Workup: Once the reaction is complete, purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with hexane.

-

Purification: Combine the filtrate and washings. Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature. The crude product can be further purified by distillation if necessary.

-

Characterization: Confirm the identity and purity of the final product, (Z)-3-penten-1-yne, using NMR spectroscopy and GC-MS.[3]

Caption: Workflow for the synthesis of (Z)-3-penten-1-yne.

Application in Natural Product Synthesis: Cadiot-Chodkiewicz Coupling

(Z)-3-Penten-1-yne is a valuable precursor in the synthesis of complex natural products, particularly those containing polyyne and enyne functionalities.[12] It often serves as a nucleophilic component in copper-catalyzed cross-coupling reactions like the Cadiot-Chodkiewicz coupling.[12] This reaction efficiently forms a new carbon-carbon bond between the terminal alkyne of (Z)-3-penten-1-yne and a bromoalkyne.[12]

General Protocol for Cadiot-Chodkiewicz Coupling: [12] This reaction is a reliable method for synthesizing unsymmetrical diynes. It involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne.

Caption: Logical relationship in Cadiot-Chodkiewicz coupling.

Safety Information

This compound is a highly flammable liquid and vapor.[7] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be strictly followed.

Conclusion

This compound, in both its (E) and (Z) isomeric forms, is a key five-carbon building block in organic chemistry. Its unique combination of a double and a terminal triple bond allows for a wide range of chemical transformations, making it particularly useful in the stereoselective synthesis of complex molecules and natural products. The experimental protocols provided herein for its synthesis and application offer a foundation for its use in research and development. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible utilization in the laboratory.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C5H6 | CID 638083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound, (E)- [webbook.nist.gov]

- 5. This compound, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Pent-3-en-1-yne | C5H6 | CID 137090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 2206-23-7 [m.chemicalbook.com]

- 9. This compound, (3E)- (9CI)|2004-69-5|lookchem [lookchem.com]

- 10. This compound, (Z)- [webbook.nist.gov]

- 11. This compound, (E)- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

Stability of (Z)-3-Penten-1-yne versus (E)-3-Penten-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative thermodynamic stabilities of the geometric isomers, (Z)-3-penten-1-yne and (E)-3-penten-1-yne. A thorough understanding of the energetic differences between these isomers is critical for applications in organic synthesis, reaction mechanism elucidation, and computational modeling. This document presents key quantitative thermochemical data, outlines the experimental methodologies used for their determination, and provides a visual representation of the energetic relationship between the two isomers.

Core Stability Analysis: (E)-Isomer Exhibits Greater Thermodynamic Stability

The fundamental principle governing the relative stability of these isomers is steric hindrance. In (Z)-3-penten-1-yne, the methyl and ethynyl groups are positioned on the same side of the carbon-carbon double bond, leading to van der Waals repulsion and increased steric strain. This steric clash raises the ground state energy of the (Z)-isomer compared to the (E)-isomer, where these groups are on opposite sides, minimizing steric interactions.

Experimental data from the National Institute of Standards and Technology (NIST) confirms the greater stability of the (E)-isomer.[1][2] The enthalpy of reaction for the gas-phase isomerization of (Z)-3-penten-1-yne to (E)-3-penten-1-yne has been determined, providing a direct measure of their relative stabilities.

Quantitative Thermochemical Data

The following table summarizes the key experimental thermochemical data for the (Z)- and (E)-isomers of 3-penten-1-yne. The most direct and reliable measure of their relative stability is the enthalpy of isomerization.

| Thermochemical Parameter | (Z)-3-Penten-1-yne | (E)-3-Penten-1-yne | Notes |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | Not directly reported | 259 kJ/mol | Value for the (E)-isomer was determined by combustion calorimetry.[3] |

| Enthalpy of Isomerization (ΔrH°) | \multicolumn{2}{c | }{4. ± 3. kJ/mol} | For the reaction (Z)-3-penten-1-yne (g) ⇌ (E)-3-penten-1-yne (g) at 959 K. A positive value indicates the reaction is endothermic, and the product ((E)-isomer) is more stable.[1][2] |

Experimental Protocols

The determination of the thermochemical data presented above relies on well-established experimental techniques. While specific protocols for the this compound isomers are not extensively published in a step-by-step format, the following sections describe the general methodologies employed for such determinations.

Gas-Phase Equilibrium Study for Enthalpy of Isomerization

The enthalpy of isomerization is determined by studying the equilibrium between the (Z) and (E) isomers at a specific temperature.

Objective: To determine the equilibrium constant (Keq) for the isomerization reaction at a given temperature and subsequently calculate the Gibbs free energy and enthalpy of reaction.

Methodology:

-

Sample Preparation: A sample of the pure (Z)- or (E)-isomer, or a mixture of both, is prepared in the gas phase at a known concentration.

-

Equilibration: The gaseous sample is introduced into a high-temperature reactor and allowed to reach thermal equilibrium. A catalyst may be used to accelerate the isomerization process.

-

Sampling and Analysis: At equilibrium, a sample is extracted and rapidly quenched to prevent further reaction. The composition of the isomeric mixture is then analyzed, typically using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Calculation of Keq: The equilibrium constant is calculated from the concentrations of the (Z) and (E) isomers at equilibrium.

-

Thermodynamic Calculations: The Gibbs free energy of isomerization (ΔrG°) is calculated from the equilibrium constant using the equation ΔrG° = -RTln(Keq). The enthalpy of isomerization (ΔrH°) can then be determined by studying the temperature dependence of Keq (the van 't Hoff equation) or by using statistical mechanics if the vibrational frequencies of the isomers are known.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a compound is determined by measuring the heat released during its complete combustion in a bomb calorimeter.

Objective: To measure the heat of combustion of the substance and, using known heats of formation of the combustion products (CO2 and H2O), calculate the standard enthalpy of formation of the compound.

Methodology:

-

Sample Preparation: A precise mass of the volatile liquid, (E)-3-penten-1-yne, is encapsulated in a container of known mass and heat of combustion.

-

Calorimeter Setup: The sample is placed in a bomb calorimeter, which is then sealed and pressurized with a large excess of pure oxygen. The bomb is placed in a well-insulated water bath of known volume, and the initial temperature is recorded with high precision.

-

Ignition and Combustion: The sample is ignited electrically, and the complete combustion reaction occurs. The heat released by the combustion process is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water bath is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully determined, with corrections for heat exchange with the surroundings.

-

Calculation of Heat of Combustion: The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid), and the mass of the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of (E)-3-penten-1-yne is calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products, carbon dioxide and water, using Hess's Law.

Logical Relationships and Visualization

The relative stabilities of the (Z) and (E) isomers can be visualized on an energy diagram. The (Z)-isomer, being less stable due to steric strain, resides at a higher energy level than the more stable (E)-isomer. The difference in their energy levels corresponds to the enthalpy of isomerization.

Caption: Energy diagram illustrating the higher relative energy of (Z)-3-penten-1-yne compared to the more stable (E)-isomer.

References

Spectroscopic Data for 3-Penten-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the volatile organic compound 3-penten-1-yne. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) data, Infrared (IR) spectroscopy data, and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and includes visualizations to illustrate key concepts and workflows.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for this compound. Due to the limited availability of experimentally-derived public data for certain spectroscopic methods, predicted data based on established principles are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for (Z)-3-Penten-1-yne

The ¹H NMR spectrum of (Z)-3-penten-1-yne is predicted to show four distinct signals. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~3.1 | Doublet of Quartets (dq) | J₁₋₄ ≈ 2.5 Hz, J₁₋₅ ≈ 2.5 Hz | 1H |

| H-3 | ~5.6 | Doublet of Quartets (dq) | J₃₋₄ ≈ 11.0 Hz, J₃₋₅ ≈ 2.0 Hz | 1H |

| H-4 | ~6.1 | Doublet of Quartets (dq) | J₄₋₃ ≈ 11.0 Hz, J₄₋₁ ≈ 2.5 Hz | 1H |

| H-5 | ~1.9 | Doublet of Doublets (dd) | J₅₋₄ ≈ 7.0 Hz, J₅₋₃ ≈ 2.0 Hz | 3H |

Predicted ¹³C NMR Data for this compound

The ¹³C NMR spectrum of this compound is expected to exhibit five signals corresponding to the five carbon atoms in the molecule. The predicted chemical shifts are based on typical values for similar chemical environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~80-90 |

| C-2 | ~70-80 |

| C-3 | ~110-120 |

| C-4 | ~130-140 |

| C-5 | ~15-25 |

Infrared (IR) Spectroscopy

The following table summarizes the main infrared absorption bands observed in the gas-phase spectrum of (E)-3-penten-1-yne.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2920 | Medium | C-H stretch (alkane) |

| ~2100 | Medium, Sharp | C≡C stretch (alkyne) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~965 | Strong | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[2][3][4]

| m/z | Relative Intensity | Assignment |

| 66 | High | [M]⁺ (Molecular Ion) |

| 65 | Medium | [M-H]⁺ |

| 39 | Medium | [C₃H₃]⁺ |

Ionization Energy: 9.14 eV[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

1. Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ should be used.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended.

-

Procedure:

-

Accurately weigh the sample of this compound in a clean, dry vial.

-

Add the appropriate volume of the chosen deuterated solvent.

-

Gently swirl the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

2. Instrument Parameters:

-

¹H NMR:

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Spectral Width: 0-150 ppm

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C

-

Relaxation Delay: 2-5 seconds

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Gas Phase: The spectrum can be obtained by introducing a gaseous sample of this compound into a gas cell with appropriate windows (e.g., KBr or NaCl).

-

Liquid Phase (Neat): A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: A dilute solution of the compound in a suitable IR-transparent solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

2. Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

Perform a background scan with an empty sample holder or the pure solvent.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

1. Sample Introduction:

-

Due to its volatility, this compound can be introduced directly into the ion source via a gas chromatograph (GC-MS) or a heated inlet system.

2. Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that causes significant fragmentation, providing a characteristic fragmentation pattern. A standard electron energy of 70 eV is used.

3. Mass Analysis:

-

A variety of mass analyzers can be used, including quadrupole, ion trap, or time-of-flight (TOF).

4. Instrument Parameters:

-

Ion Source Temperature: Typically set between 150-250 °C.

-

Mass Range: A scan range of m/z 10-100 is sufficient to observe the molecular ion and key fragments.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound with their expected spectroscopic signatures.

References

The Discovery and First Synthesis of 3-Penten-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Penten-1-yne is a volatile organic compound belonging to the enyne class of hydrocarbons, characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond.[1] This dual functionality makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals. The molecule exists as two geometric isomers, (Z)-3-penten-1-yne and (E)-3-penten-1-yne, each offering unique stereochemical pathways for further chemical transformations. This technical guide provides an in-depth overview of the historical discovery and first synthesis of this compound, detailed experimental protocols for its stereoselective synthesis, and its application in key synthetic reactions.

Historical Context and First Synthesis

The earliest detailed report of the synthesis of this compound appears in a 1954 publication by Pomerantz, Fookson, and colleagues from the National Bureau of Standards.[2] Their work focused on the synthesis and physical properties of various acetylenic hydrocarbons. Another early mention of the compound is in a 1957 paper by Petrov, Kolesova, and Porfir'eva, who studied the Raman spectra and reactivity of vinylacetylenic hydrocarbons.[3]

The method employed by Pomerantz and his team involved the reaction of crotonaldehyde with the sodium salt of acetylene in liquid ammonia. This nucleophilic addition of the acetylide to the aldehyde, followed by dehydration, would theoretically yield the target enyne. While the paper provides extensive physical data on the synthesized compounds, the specific experimental protocol for this compound is embedded within a general discussion of the synthesis of several acetylenic hydrocarbons.

Physicochemical and Spectroscopic Data

A summary of the key physical and computed properties of this compound and its isomers is presented in the tables below. This data is essential for the identification, purification, and handling of the compound in a laboratory setting.

| Property | (E)-3-Penten-1-yne | (Z)-3-Penten-1-yne | Reference |

| Molecular Formula | C₅H₆ | C₅H₆ | [1][4] |

| Molecular Weight | 66.10 g/mol | 66.10 g/mol | [1][4] |

| CAS Number | 2004-69-5 | 1574-40-9 | [1][4] |

| Boiling Point | 47.1 °C (320.2 K) | Not explicitly stated | [3] |

| Computed XLogP3 | 1.6 | 1.6 | [1][4] |

| Computed Complexity | 69.3 | 69.3 | [1][4] |

| Spectroscopic Data | (E)-3-Penten-1-yne | (Z)-3-Penten-1-yne | Reference |

| ¹³C NMR | Spectral data available in databases. | Spectral data available in databases. | [1] |

| GC-MS | Main peaks at m/z 66, 39, 65. | Main peaks at m/z 66, 39, 65. | [1][4] |

| IR Spectrum | Data available in the NIST Chemistry WebBook. | Not explicitly available. | [5] |

Experimental Protocols

Modern synthetic chemistry has developed highly stereoselective methods for the preparation of both the (Z) and (E) isomers of this compound.

Stereoselective Synthesis of (Z)-3-Penten-1-yne

The synthesis of the (Z)-isomer is typically achieved through the partial hydrogenation of a diyne precursor using a poisoned catalyst, such as Lindlar's catalyst.

Reaction: Partial hydrogenation of 1,3-pentadiyne.

Reagents and Materials:

-

1,3-Pentadiyne

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas

-

Anhydrous solvent (e.g., hexane)

-

Quinoline (as a catalyst poison enhancer)

Procedure:

-

In a round-bottom flask under an inert atmosphere, a suspension of Lindlar's catalyst in the chosen anhydrous solvent is prepared.

-

A small amount of quinoline is added to the suspension to further decrease the catalyst's activity and prevent over-reduction.

-

1,3-Pentadiyne is added to the stirred suspension.

-

The reaction vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (e.g., using a balloon).

-

The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the selective formation of the desired enyne and to prevent further reduction to the diene or alkane.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is carefully removed under reduced pressure to yield (Z)-3-penten-1-yne.

Stereoselective Synthesis of (E)-3-Penten-1-yne

The synthesis of the (E)-isomer can be achieved through various methods, including elimination reactions where the stereochemistry of the double bond is controlled. A common strategy involves the reduction of a propargyl alcohol derivative.

Reaction: Reduction of a derivative of 1-pentyn-3-ol.

Reagents and Materials:

-

1-Pentyn-3-ol

-

Activating agent for the hydroxyl group (e.g., methanesulfonyl chloride)

-

Reducing agent (e.g., lithium aluminum hydride)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

Procedure:

-

The hydroxyl group of 1-pentyn-3-ol is converted into a good leaving group, for example, by reaction with methanesulfonyl chloride in the presence of a base to form the corresponding mesylate.

-

The resulting propargyl mesylate is then treated with a reducing agent such as lithium aluminum hydride.

-

The hydride attacks the triple bond in an anti-fashion, leading to the formation of a vinylalane intermediate.

-

Subsequent workup with water or a mild acid leads to the stereoselective formation of (E)-3-penten-1-yne.

Application in Cadiot-Chodkiewicz Coupling

This compound, particularly the (Z)-isomer, is a valuable partner in the Cadiot-Chodkiewicz coupling reaction. This copper-catalyzed reaction forms a new carbon-carbon bond between a terminal alkyne and a 1-haloalkyne, leading to the synthesis of unsymmetrical diynes.

Reaction: Coupling of (Z)-3-penten-1-yne with a 1-bromoalkyne.

Reagents and Materials:

-

(Z)-3-Penten-1-yne

-

A 1-bromoalkyne derivative

-

Copper(I) salt (e.g., CuCl or CuBr)

-

A base (e.g., an amine like ethylamine or piperidine)

-

A reducing agent (e.g., hydroxylamine hydrochloride) to maintain the copper in its +1 oxidation state

-

Solvent (e.g., methanol, ethanol, or THF)

Procedure:

-

A solution of the copper(I) salt, the base, and the reducing agent is prepared in the chosen solvent.

-

A solution of (Z)-3-penten-1-yne and the 1-bromoalkyne is added to the catalyst mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC) or GC.

-

Upon completion, the reaction mixture is worked up, typically by quenching with an ammonium chloride solution and extracting the product with an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield the unsymmetrical diyne product.

Visualizations

Caption: Synthesis of (Z)-3-Penten-1-yne via partial hydrogenation.

Caption: Synthesis of (E)-3-Penten-1-yne via reduction.

References

The Enigmatic Enyne: A Technical Guide to the Natural Occurrence and Derivatives of 3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Penten-1-yne (C5H6) is a volatile organic compound belonging to the enyne class, characterized by the presence of both a carbon-carbon double bond and a triple bond. While its presence in nature is not widespread, it has been identified as a metabolite in certain fungi. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound and its derivatives, delves into its putative biosynthetic origins, explores its potential biological activities, and offers detailed experimental protocols for its study. This document aims to serve as a foundational resource for researchers interested in the chemistry and biology of this intriguing molecule and its potential applications in drug development.

Natural Occurrence

The primary documented natural source of this compound is the bianchetto truffle, Tuber borchii.[1][2][3] It is one of the many volatile organic compounds (VOCs) that contribute to the characteristic aroma of this truffle species.[1][2][4] While the occurrence of this compound itself appears to be limited based on current literature, the broader class of enyne derivatives is more widely distributed in terrestrial plants and fungi.[5] These derivatives often possess interesting biological activities.[5]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in fungi has not been elucidated. However, based on the general principles of fungal secondary metabolite biosynthesis, a putative pathway can be proposed. Fungal natural products are often synthesized by gene clusters encoding enzymes such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and terpene synthases.[6][7] The biosynthesis of a C5 compound like this compound could potentially originate from the pentose phosphate pathway or the Krebs cycle, providing the initial building blocks. Alternatively, it could be derived from the degradation of larger molecules.

Below is a proposed biosynthetic pathway for this compound, starting from a common C5 precursor, isopentenyl pyrophosphate (IPP), a key intermediate in the terpenoid biosynthesis pathway.[7][8]

Biological Activities and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the broader class of enyne derivatives has been reported to possess potent anti-inflammatory and antimicrobial properties.[5]

Anti-inflammatory Activity

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[9][10][11] It is plausible that this compound or its derivatives could exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Antimicrobial Activity

The antimicrobial mechanism of enyne compounds could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[12][13] The reactive enyne functional group could potentially interact with cellular nucleophiles, leading to cytotoxicity in pathogenic microbes. Further research is necessary to elucidate the specific antimicrobial targets of this compound.

Experimental Protocols

The isolation and analysis of volatile compounds like this compound from fungal sources are typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[14][15][16][17][18]

HS-SPME-GC-MS Analysis of Fungal Volatiles

This protocol provides a general framework for the analysis of this compound from Tuber borchii.

1. Sample Preparation:

-

Freshly harvested Tuber borchii fruiting bodies are cleaned of any debris.

-

A known weight of the truffle (e.g., 1-2 g) is finely minced or homogenized.

-

The sample is immediately placed into a headspace vial (e.g., 20 mL) and hermetically sealed with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

A conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is used for the extraction of a broad range of volatiles.[17]

-

The vial is placed in a heating block or water bath and equilibrated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating a wide range of VOCs.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 min), ramps up to a high temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min), and holds at the final temperature for a few minutes to ensure elution of all compounds.[19]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 35-400 is typically sufficient for the identification of small volatile molecules.

-

Ion Source Temperature: e.g., 230°C.

-

Quadrupole Temperature: e.g., 150°C.

-

4. Data Analysis:

-

The acquired mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

-

The identification of this compound should be confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification can be performed using an internal standard and constructing a calibration curve.

Quantitative Data Summary

Currently, there is a lack of comprehensive quantitative data on the concentration of this compound and its derivatives in various natural sources. The following table provides a template for reporting such data as it becomes available through future research.

| Compound | Natural Source | Plant/Fungal Part | Concentration (unit) | Analytical Method | Reference |

| This compound | Tuber borchii | Fruiting body | Data not available | HS-SPME-GC-MS | |

| (E)-3-Penten-1-yne | |||||

| (Z)-3-Penten-1-yne | |||||

| Derivative 1 | |||||

| Derivative 2 |

Conclusion and Future Directions

This compound remains a relatively understudied natural product. Its confirmed presence in Tuber borchii opens avenues for further investigation into its biosynthesis, ecological role, and potential biological activities. Future research should focus on:

-

Quantitative analysis of this compound in different Tuber species and other fungi to understand its distribution.

-

Elucidation of the biosynthetic pathway through isotopic labeling studies and genetic analysis of the producing organisms.

-

Screening for biological activities , particularly anti-inflammatory and antimicrobial effects, and elucidating the underlying mechanisms of action.

-

Synthesis of derivatives to explore structure-activity relationships and develop novel therapeutic agents.

This technical guide serves as a starting point to stimulate further research into the fascinating chemistry and biology of this compound and its related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Odour Fingerprints of Black (Tuber mesentericum) and Bianchetto (Tuber borchii) Truffles from Different Areas of the Campania Region [mdpi.com]

- 3. This compound | C5H6 | CID 638083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS and Classification by a Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of fungal terpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of headspace solid phase microextraction for the analysis of microbial volatile organic compounds emitted by fungi: Application to historical objects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]

- 19. Antifungal compounds, GC-MS analysis and toxicity assessment of methanolic extracts of Trichoderma species in an animal model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of 3-Penten-1-yne Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for the cis ((Z)-3-penten-1-yne) and trans ((E)-3-penten-1-yne) isomers of 3-penten-1-yne. This information is critical for understanding the relative stabilities and energetic behavior of these compounds, which is essential for their application in chemical synthesis and drug development.

Core Thermochemical Data

The following tables summarize the key thermochemical properties for the isomers of this compound. These values are crucial for reaction modeling, process design, and understanding the fundamental energetic landscape of these molecules.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°gas) at 298.15 K

| Isomer | IUPAC Name | CAS RN | Formula | ΔfH°gas (kJ/mol) |

| trans | (E)-3-Penten-1-yne | 2004-69-5 | C₅H₆ | 259[1] |

| cis | (Z)-3-Penten-1-yne | 1574-40-9 | C₅H₆ | 262.8 |

Note: The standard enthalpy of formation for (Z)-3-penten-1-yne was calculated using the experimentally determined enthalpy of reaction for the isomerization of the (Z) to the (E) isomer, which is approximately 3.77 kJ/mol.

Table 2: Standard Molar Entropy (S°gas) and Ideal Gas Heat Capacity (Cp,gas)

Experimental Protocols for Thermochemical Data Determination

The determination of the thermochemical data presented above relies on established experimental techniques, primarily calorimetry. While a specific detailed protocol for this compound isomers is not available, the following outlines the general and widely accepted methodologies for determining the enthalpy of formation for unsaturated hydrocarbons.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Oxygen Bomb Calorimeter: A high-pressure stainless steel vessel designed to withstand the pressures of combustion.

-

Calorimeter Jacket: An insulated container holding a precisely measured quantity of water that surrounds the bomb.

-

High-Precision Thermometer: To measure the temperature change of the water with high accuracy.

-

Ignition System: To initiate the combustion of the sample.

-

Sample Pellet Press: To compress the liquid or solid sample into a pellet of known mass.

Procedure:

-

Sample Preparation: A precisely weighed sample of the this compound isomer (typically in a gelatin capsule for volatile liquids) is placed in the sample holder within the bomb. A known length of ignition wire is connected to the electrodes, with the wire in contact with the sample.

-

Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its standard liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water. The calorimeter is then sealed, and the stirrer is activated to ensure a uniform temperature distribution.

-

Temperature Equilibration and Measurement: The system is allowed to reach thermal equilibrium. The initial temperature of the water is recorded for a period before ignition to establish a baseline.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals throughout the combustion process and for a period afterward until a steady rate of cooling is observed.

-

Corrections and Calculations:

-

The heat capacity of the calorimeter system (bomb, water, stirrer, etc.) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Corrections are made for the heat released by the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb.

-

The heat of combustion at constant volume (ΔU°comb) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. .

-

The enthalpy of combustion at constant pressure (ΔH°comb) is then calculated from ΔU°comb using the relationship ΔH = ΔU + Δ(pV).

-

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the isomer is calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Logical Relationships and Isomeric Stability

The relationship between the cis and trans isomers of this compound and their relative thermodynamic stability can be visualized. Generally, trans isomers are thermodynamically more stable than their corresponding cis isomers due to reduced steric strain. This is reflected in their enthalpies of formation.

Caption: Relationship between this compound isomers and their relative thermodynamic stability.

This guide provides a foundational understanding of the thermochemical data for this compound isomers. For researchers requiring highly precise data, particularly for entropy and heat capacity, further experimental investigation or access to specialized thermochemical databases is recommended.

References

Health and Safety in Handling 3-Penten-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable institutional and regulatory guidelines before handling any chemical.

Introduction

3-Penten-1-yne (CAS No. 2206-23-7), a volatile and highly flammable liquid, is a chemical intermediate with applications in organic synthesis.[1] Its unique structure, containing both a double and a triple bond, makes it a valuable building block in the synthesis of more complex molecules. However, its physical and chemical properties also present significant health and safety challenges. This technical guide provides an in-depth overview of the health and safety considerations for handling this compound, with a focus on its hazardous properties, safe handling procedures, and emergency response.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[2][3]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[2]

Hazard Pictograms:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ | [1] |

| Molecular Weight | 66.10 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 36.1 - 48 °C | [2] |

| Density | 0.747 g/cm³ | [2] |

| Flash Point | -41 °C | [5] |

| Vapor Pressure | Data not available | |

| Solubility | Data not available |

Toxicological Information

Toxicity Data for Structural Analogues:

| Compound | CAS No. | Toxicity Data | Reference |

| Methyl Acetylene (Propyne) | 74-99-7 | LC (rat) > 42,000 ppm/6h | [4] |

| Vinylacetylene | 689-97-4 | LC50 (mice) = 97,200 mg/m³/2h | [6] |

These analogues are also flammable gases or volatile liquids that can cause central nervous system depression at high concentrations.[4][6]

Occupational Exposure Limits

There are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH, specifically for this compound.[2]

Occupational Exposure Limits for Structural Analogues:

| Compound | Agency | Exposure Limit | Reference |

| Methyl Acetylene (Propyne) | OSHA | 1000 ppm (TWA) | [1][2] |

| NIOSH | 1000 ppm (TWA) | [1][2] | |

| ACGIH | 1000 ppm (TWA) | [1][2] | |

| Vinylacetylene | NIOSH | 4 ppm (Not to be exceeded) | [7] |

| ACGIH | 10 ppm (TWA); 15 ppm (STEL) | [7] |

Given the lack of specific OELs for this compound, a conservative approach should be taken, and exposure should be minimized to the lowest achievable level.

Experimental Protocols for Safety Assessment

While specific experimental protocols for this compound are not available, standardized OECD guidelines are used to assess the safety of new chemicals. Researchers handling this compound should be familiar with the principles of these methods.

General Experimental Protocols:

| Test | OECD Guideline | Brief Description |

| Acute Inhalation Toxicity | 403 | This test determines the concentration of a substance in air that causes mortality in 50% of test animals (LC50) during a specified exposure period, typically 4 hours. The protocol involves exposing animals to various concentrations of the test substance and observing them for at least 14 days.[8][9] |

| Acute Dermal Toxicity | 402 | This guideline describes a procedure to assess the short-term toxic effects of a substance applied to the skin. A single dose is applied to a small area of the skin of experimental animals, and the animals are observed for signs of toxicity and mortality over 14 days to determine the LD50.[10][11] |

| Acute Dermal Irritation/Corrosion | 404 | This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the substance is applied to the skin of a test animal for a set period (usually 4 hours), and the skin is then observed for signs of erythema (redness) and edema (swelling) over 14 days.[12][13] |

| Acute Eye Irritation/Corrosion | 405 | This guideline is used to assess the potential of a substance to cause eye irritation or damage. A single dose of the substance is applied to the eye of an animal, and the eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals for up to 21 days.[5][14] |

| Flash Point Determination | - | Standardized methods such as ASTM D93 (Pensky-Martens closed-cup) or ASTM D3828 (Setaflash closed-cup) are used. These methods involve heating a sample of the liquid in a cup and introducing an ignition source at regular intervals to determine the lowest temperature at which the vapors ignite.[15] |

Safe Handling and Storage

Due to its high flammability and irritant properties, strict safety protocols must be followed when handling and storing this compound.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ignition Sources: All potential ignition sources, including open flames, sparks from electrical equipment, and static discharge, must be strictly eliminated from the work area.[2]

-

Equipment: Use only non-sparking tools and explosion-proof equipment when handling this compound.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2]

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.[2]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[2]

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

-

Store away from incompatible materials such as oxidizing agents.[2]

-

Ensure containers are grounded and bonded to prevent static discharge.[2]

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[16]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE.[2]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[2]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material in a sealed container for proper disposal.[2]

Visualizations

The following diagrams illustrate key safety considerations for handling this compound.

References

- 1. airgas.com [airgas.com]

- 2. nj.gov [nj.gov]

- 3. oecd.org [oecd.org]

- 4. Methylacetylene - Hazardous Agents | Haz-Map [haz-map.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. Vinyl acetylene - Hazardous Agents | Haz-Map [haz-map.com]

- 7. nj.gov [nj.gov]

- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. scribd.com [scribd.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Flash point - Wikipedia [en.wikipedia.org]

- 16. oecd.org [oecd.org]

A Technical Guide to 3-Penten-1-yne: Commercial Availability, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Penten-1-yne, a versatile building block in organic synthesis. This document details its commercial availability, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications in the synthesis of complex molecules.

Commercial Availability of this compound

This compound is commercially available in its (Z)- and (E)-isomeric forms, as well as a mixture of isomers. A variety of chemical suppliers offer this compound in differing quantities, purities, and price points. The following tables summarize the currently available data for each isomeric form.

Table 1: Commercial Suppliers of (Z)-3-Penten-1-yne

| Supplier | CAS Number | Available Quantities | Purity | Price (USD) |

| RXN Chemicals | 1574-40-9 | Research and manufacturing scale | High Purity, ICH Q3A/Q3B-compliant | Inquiry-based |

| Parchem | 1574-40-9 | Specialty chemical quantities | Not specified | Inquiry-based |

| Axios Research | 1574-40-9 | Not specified | Reference standard grade | Inquiry-based |

| Medical Isotopes, Inc. | 1574-40-9 | 25 g | Not specified | $6000.00 |

| American Custom Chemicals Corporation | 1574-40-9 | 5 mg | 95.00% | $498.59 |

| TRC | 1574-40-9 | 25 mg, 250 mg | Contains trans isomer | $150.00, $1190.00 |

Table 2: Commercial Suppliers of (E)-3-Penten-1-yne

| Supplier | CAS Number | Available Quantities | Purity | Price (USD) |

| RXN Chemicals | 2004-69-5 | Research and manufacturing scale | High Purity | Inquiry-based |

| LookChem | 2004-69-5 | 250 mg, 2.5 g, 25 g | 99% | $424.00, $1609.00, $5500.00 |

| TRC | 2004-69-5 | 25 g | Not specified | $5500.00 |

| Medical Isotopes, Inc. | 2004-69-5 | 25 g | Not specified | $6000.00 |

| AK Scientific | 2004-69-5 | 250 mg, 2.5 g | Not specified | $424.00, $1609.00 |

| Pharmaffiliates | 2004-69-5 | Not specified | High Purity | Inquiry-based |

| Axios Research | 2004-69-5 | Not specified | Reference standard grade | Inquiry-based |

Table 3: Commercial Suppliers of this compound (Mixture of Isomers)

| Supplier | CAS Number | Available Quantities | Purity | Price (USD) |

| Molport | 2206-23-7 | 25 mg, 100 mg | 95% | $295.00, $987.00 |

| LGC Standards | 2206-23-7 | Not specified | Certified reference material | Inquiry-based |

Experimental Protocols

Stereoselective Synthesis of (Z)-3-Penten-1-yne

A reliable method for the stereoselective synthesis of (Z)-3-Penten-1-yne is the partial hydrogenation of 1,3-pentadiyne using a Lindlar catalyst.[1] This method offers high stereoselectivity for the desired (Z)-isomer.[1]

Reaction Scheme:

Materials and Reagents:

-

1,3-Pentadiyne (≥98%)

-

Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (Reagent Grade)

-

Anhydrous Hexane

-

High Purity Hydrogen Gas

-

Celite®

-

Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Septa

-

Syringes and needles

-

Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)

-

Rotary evaporator

Procedure:

-

Catalyst Suspension: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (100 mg). Seal the flask with septa.

-

Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous hexane (20 mL) to the flask via syringe. Subsequently, add quinoline (0.1 mL) as a co-poison to enhance selectivity.

-

Addition of Starting Material: Add 1,3-pentadiyne (1.0 g, 15.1 mmol) to the stirred suspension.

-

Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS or TLC to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of hexane.

-

Purification: Combine the filtrate and washings. Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid the loss of the volatile product. The crude product can be further purified by distillation if necessary.

-

Characterization: The final product should be characterized by NMR spectroscopy and GC-MS to confirm its identity and purity. The expected ¹H NMR signals in CDCl₃ are around δ 5.5-6.0 (m, 2H, vinylic protons), δ 3.1 (s, 1H, acetylenic proton), and δ 1.7 (d, 3H, methyl protons).[1]

Application in Cadiot-Chodkiewicz Coupling

(Z)-3-Penten-1-yne is a valuable precursor in the stereoselective synthesis of complex natural products, particularly those containing polyyne and enyne functionalities.[2] It is often utilized as a nucleophilic component in copper-catalyzed cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling, to form a new carbon-carbon bond with a bromoalkyne.[2]

General Protocol for Cadiot-Chodkiewicz Coupling:

This reaction facilitates the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.

Materials and Reagents:

-

(Z)-3-Penten-1-yne

-

A suitable bromoalkyne

-

Copper(I) salt (e.g., CuI)

-

Amine base (e.g., diethylamine or piperidine)

-

A suitable solvent (e.g., THF or methanol)

Procedure:

-

Dissolve the bromoalkyne and a catalytic amount of the copper(I) salt in the chosen solvent under an inert atmosphere.

-

Add the amine base to the mixture.

-

Slowly add a solution of (Z)-3-Penten-1-yne in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key relationships and a representative experimental workflow relevant to this compound.

Caption: Logical relationship of this compound isomers, synthesis, and application.

Caption: Experimental workflow for the synthesis of (Z)-3-Penten-1-yne.

While this compound has been identified as a fungal and human metabolite, specific signaling or metabolic pathways in which it is a key component are not yet well-documented in publicly available literature. Further research is needed to elucidate its precise biological roles.

References

Predicted ¹H NMR spectrum of (Z)-3-penten-1-yne

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (Z)-3-Penten-1-yne

This technical guide offers a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for (Z)-3-penten-1-yne. The analysis is founded on established NMR principles, including chemical shift theory, spin-spin coupling, and analysis of typical values for similar chemical structures. Due to a lack of publicly available experimental spectra for this specific isomer, this document serves as a robust theoretical framework for researchers, scientists, and professionals in drug development.

Molecular Structure and Proton Environments

The structure of (Z)-3-penten-1-yne features four distinct proton environments, each subject to unique electronic effects from the neighboring functional groups—a cis-configured double bond, a terminal triple bond, and a methyl group. These environments are labeled as follows for clarity in the subsequent analysis:

-

H-1: The terminal acetylenic proton attached to C1.

-

H-3: The vinylic proton on C3, which is cis to H-4.

-

H-4: The vinylic proton on C4, adjacent to the alkyne.

-

H-5: The three equivalent allylic protons of the methyl group at C5.

Predicted ¹H NMR Data

The predicted spectral parameters for (Z)-3-penten-1-yne are summarized in the table below. These values are derived from typical ranges for alkynyl, vinylic, and allylic protons, refined by data from analogous structures.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-1 | ~ 3.1 | Doublet of Quartets (dq) | ⁴J₁‚₄ ≈ 2.5 Hz, ⁵J₁‚₅ ≈ 2.5 Hz | 1H |

| H-3 | ~ 5.6 | Doublet of Quartets (dq) | ³J₃‚₄ ≈ 11.0 Hz, ³J₃‚₅ ≈ 2.0 Hz | 1H |

| H-4 | ~ 6.1 | Doublet of Doublets (dd) | ³J₄‚₃ ≈ 11.0 Hz, ⁴J₄‚₁ ≈ 2.5 Hz | 1H |

| H-5 | ~ 1.9 | Doublet of Doublets (dd) | ³J₅‚₄ ≈ 7.0 Hz, ⁴J₅‚₃ ≈ 2.0 Hz | 3H |

Note: The predicted values are based on an analysis of spectral data for similar compounds and established NMR principles[1].

Detailed Spectral Analysis

H-1 (Acetylenic Proton)

-

Chemical Shift (δ ≈ 3.1 ppm): Protons attached to terminal alkynes typically resonate between 2.0 and 3.2 ppm[2][3][4]. The magnetic anisotropy of the triple bond's π-electron system creates a shielding cone along the bond axis, causing the acetylenic proton to appear at a significantly higher field (lower ppm) compared to vinylic protons[5][6][7].

-

Multiplicity (Doublet of Quartets, dq): This proton is expected to exhibit long-range coupling. The primary coupling is a four-bond (⁴J) interaction with the vinylic proton H-4 across the alkyne, predicted with a coupling constant of approximately 2.5 Hz[1]. A further five-bond (⁵J) coupling to the methyl protons (H-5) through the conjugated π-system is also predicted, resulting in a doublet of quartets pattern[1].

H-3 (Vinylic Proton)

-

Chemical Shift (δ ≈ 5.6 ppm): Vinylic protons, attached to sp²-hybridized carbons, are deshielded and typically appear in the 4.5-6.5 ppm range[3][8]. The predicted shift of ~5.6 ppm is consistent with this expectation.

-

Multiplicity (Doublet of Quartets, dq): H-3 is coupled to two different sets of neighboring protons. It experiences a three-bond (³J) vicinal coupling with H-4, and because they are in a cis configuration, the coupling constant is expected to be in the 6-12 Hz range; a value of ~11.0 Hz is predicted[1][9]. Additionally, it shows a three-bond (³J) allylic coupling to the three H-5 protons, splitting the signal into a quartet with a smaller J value of ~2.0 Hz[1].

H-4 (Vinylic Proton)

-

Chemical Shift (δ ≈ 6.1 ppm): This proton is also vinylic but is expected to be further downfield than H-3. Its proximity to the electron-withdrawing alkyne group results in greater deshielding.

-

Multiplicity (Doublet of Doublets, dd): The signal for H-4 is split into a doublet by the cis-coupled H-3 proton (³J₄‚₃ ≈ 11.0 Hz)[1][10]. It is further split into a second doublet by the four-bond long-range coupling to the acetylenic proton H-1 (⁴J₄‚₁ ≈ 2.5 Hz)[1].

H-5 (Allylic Methyl Protons)

-

Chemical Shift (δ ≈ 1.9 ppm): Allylic protons, which are on an sp³-hybridized carbon adjacent to a double bond, typically resonate between 1.6 and 2.2 ppm[3][11].

-

Multiplicity (Doublet of Doublets, dd): The three equivalent protons of the methyl group are coupled to the vinylic proton H-3, which would produce a doublet. This signal is further split by a smaller four-bond allylic coupling to H-4. The predicted coupling constants are approximately 7.0 Hz and 2.0 Hz, respectively[1].

Visualization of Coupling Interactions

The spin-spin coupling relationships within (Z)-3-penten-1-yne are illustrated in the diagram below.

Caption: Spin-spin coupling network in (Z)-3-penten-1-yne.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum of a volatile compound like (Z)-3-penten-1-yne is detailed below.

Sample Preparation

-

Solvent Selection: A suitable deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ ((CD₃)₂CO) should be chosen based on the analyte's solubility.

-

Concentration: In a well-ventilated fume hood, prepare a solution by dissolving 1-5 mg of (Z)-3-penten-1-yne in 0.5-0.7 mL of the selected deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the final solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to a range of 12-16 ppm to encompass all expected proton signals.

-

Acquisition Time (AQ): Use a value of at least 3-4 seconds to achieve good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.

-

Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans should suffice to obtain a high signal-to-noise ratio[1].

-

Temperature: Maintain a stable probe temperature, typically 298 K (25 °C)[1].

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.

-

Baseline Correction: Apply a baseline correction algorithm to flatten the spectral baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals to determine the relative proton ratios and pick the peaks to identify their precise chemical shifts and coupling constants.

This comprehensive guide provides a robust prediction and a clear experimental path for the ¹H NMR analysis of (Z)-3-penten-1-yne, serving as a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemical Shifts: Proton [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Methodological & Application

Synthesis of Substituted Benzenes Using (Z)-3-Penten-1-yne: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Penten-1-yne is a versatile and reactive building block in organic synthesis. Its unique structure, containing both a cis-configured double bond and a terminal alkyne, offers a rich platform for the construction of complex molecular architectures. This document provides a detailed overview of the potential applications of (Z)-3-penten-1-yne in the synthesis of substituted benzene derivatives, a core scaffold in numerous pharmaceuticals and functional materials. While direct, documented protocols for the benzannulation of (Z)-3-penten-1-yne are not extensively available in the current literature, this guide outlines plausible synthetic strategies based on established reactivity of enyne systems. This includes theoretical reaction pathways, generalized experimental protocols, and the necessary data for the synthesis of the starting material.

Physicochemical Properties of (Z)-3-Penten-1-yne

A summary of the key physicochemical properties of (Z)-3-penten-1-yne is presented in Table 1. This data is crucial for the design and execution of chemical reactions involving this substrate.

| Property | Value |

| CAS Number | 1574-40-9[1] |

| Molecular Formula | C₅H₆[1] |

| Molecular Weight | 66.10 g/mol [1][2] |

| IUPAC Name | (Z)-pent-3-en-1-yne[1] |

| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne[1] |

Synthesis of (Z)-3-Penten-1-yne

The primary route for the stereoselective synthesis of (Z)-3-penten-1-yne is the partial hydrogenation of 1,3-pentadiyne using a poisoned palladium catalyst, commonly known as Lindlar's catalyst. This method provides high selectivity for the desired (Z)-isomer.[3]

Experimental Protocol: Stereoselective Hydrogenation of 1,3-Pentadiyne

Materials and Reagents:

| Reagent/Material | Grade |

| 1,3-Pentadiyne | ≥98% |

| Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) | Commercial Grade |

| Quinoline | Reagent Grade |

| Hexane | Anhydrous |

| Hydrogen Gas | High Purity |

| Celite® | --- |

| Deuterated Chloroform (CDCl₃) | for NMR analysis |

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Septa

-

Syringes and needles

-

Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)

-

Rotary evaporator

Procedure:

-

Catalyst Suspension: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (100 mg). Seal the flask with septa.[3]

-

Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous hexane (20 mL) to the flask via syringe. Subsequently, add quinoline (0.1 mL) as a co-poison to enhance selectivity.[3]

-

Addition of Starting Material: Add 1,3-pentadiyne (1.0 g, 15.1 mmol) to the stirred suspension.[3]

-

Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature (approximately 20-25 °C).[3]

-

Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots, filtering them through a small plug of Celite®, and analyzing by GC-MS. This is crucial to prevent over-reduction. The reaction is typically complete within 2-4 hours.[3]

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of hexane (2 x 10 mL).[3]

-

Purification: Combine the filtrate and washings. Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid the loss of the volatile product. The crude product can be further purified by careful distillation if necessary.[3]

Expected Yield and Characterization:

The yield of (Z)-3-penten-1-yne is typically high, though it depends on careful monitoring to prevent over-reduction. The product should be characterized by ¹H NMR and GC-MS to confirm its identity and purity.

-

¹H NMR (CDCl₃): Expected signals around δ 5.5-6.0 (m, 2H, vinylic protons), δ 3.1 (s, 1H, acetylenic proton), and δ 1.7 (d, 3H, methyl protons).[3]

Proposed Synthetic Pathways to Substituted Benzenes

While specific literature detailing the direct conversion of (Z)-3-penten-1-yne to substituted benzenes is scarce, several established methodologies for enyne cyclization can be proposed as viable routes. These primarily include [4+2] cycloaddition reactions followed by aromatization and transition metal-catalyzed [2+2+2] cycloadditions.

Pathway 1: [4+2] Cycloaddition (Diels-Alder Type Reaction) followed by Aromatization